molecular formula C36H66NO11P B10767680 KDdiA-PC Solution

KDdiA-PC Solution

Cat. No.: B10767680
M. Wt: 719.9 g/mol
InChI Key: XWKBYMQTSGGZLW-CYYJNZCTSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

KDdiA-PC Solution is a specialized phosphatidylcholine derivative known for its incorporation of ketodeoxyoctulosonic acid linked to a phospholipid backbone. This compound is recognized as one of the most potent ligands for the CD36 receptor among oxidized low-density lipoprotein species . This compound plays a significant role in lipid metabolism and is a key structural determinant of oxidized low-density lipoprotein.

Preparation Methods

Synthetic Routes and Reaction Conditions

KDdiA-PC is synthesized through a series of chemical reactions involving the incorporation of ketodeoxyoctulosonic acid into a phosphatidylcholine backbone. The synthetic route typically involves the oxidation of low-density lipoprotein particles to isolate and purify the phosphatidylcholine species containing a fragmented, oxidized short-chain fatty acid remnant at the sn-2 position .

Industrial Production Methods

Industrial production of KDdiA-PC involves large-scale oxidation of low-density lipoprotein particles followed by purification processes to isolate the desired phosphatidylcholine species. The compound is then formulated into a solution for research purposes .

Mechanism of Action

KDdiA-PC exerts its effects by binding to the CD36 receptor, a scavenger receptor involved in lipid metabolism and immune response. The binding of KDdiA-PC to CD36 facilitates the uptake of oxidized low-density lipoprotein particles by macrophages, leading to foam cell formation and the development of atherosclerotic lesions . This interaction plays a crucial role in the pathogenesis of cardiovascular diseases.

Comparison with Similar Compounds

Properties

Molecular Formula

C36H66NO11P

Molecular Weight

719.9 g/mol

IUPAC Name

[2-[(E)-11-carboxy-9-oxoundec-10-enoyl]oxy-3-hexadecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate

InChI

InChI=1S/C36H66NO11P/c1-5-6-7-8-9-10-11-12-13-14-15-18-21-24-35(41)45-30-33(31-47-49(43,44)46-29-28-37(2,3)4)48-36(42)25-22-19-16-17-20-23-32(38)26-27-34(39)40/h26-27,33H,5-25,28-31H2,1-4H3,(H-,39,40,43,44)/b27-26+

InChI Key

XWKBYMQTSGGZLW-CYYJNZCTSA-N

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCC(=O)/C=C/C(=O)O

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCC(=O)C=CC(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.